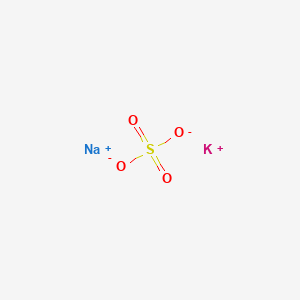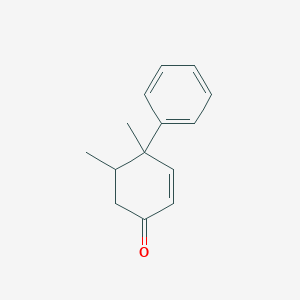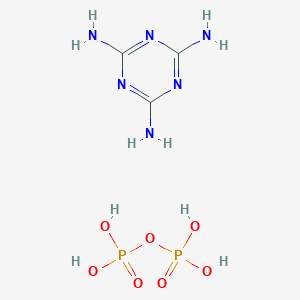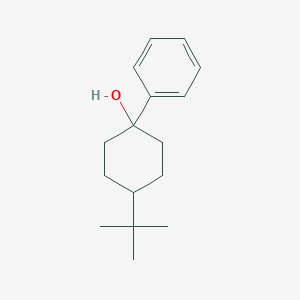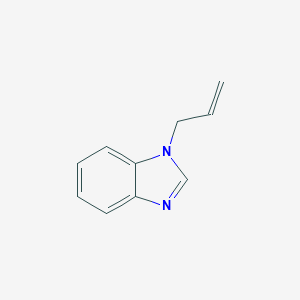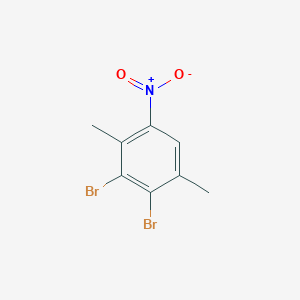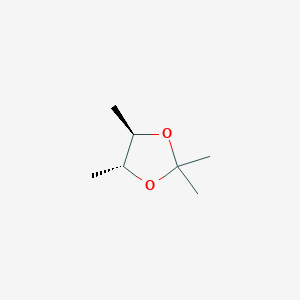
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, also known as TMD, is a cyclic ether that has been widely used in scientific research due to its unique properties. TMD is a colorless liquid with a boiling point of 90°C and a molecular weight of 116.17 g/mol. Its chemical formula is C7H14O2. TMD is a chiral compound, which means that it has two enantiomers, (4R,5R)-TMD and (4S,5S)-TMD. In
作用机制
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a cyclic ether that can form hydrogen bonds with water molecules and other polar solvents. Its unique structure allows it to interact with biological molecules, such as proteins and nucleic acids. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can stabilize these molecules by forming hydrogen bonds with them, which can prevent denaturation and degradation.
生化和生理效应
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been shown to have various biochemical and physiological effects. It can enhance the stability and activity of proteins and enzymes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has also been shown to protect biological samples from freeze-thaw damage. In addition, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a cryoprotectant for oocytes and embryos, which can improve their survival rates during cryopreservation.
实验室实验的优点和局限性
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many advantages for lab experiments. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples. However, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays.
未来方向
There are many future directions for (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane research. One area of interest is the development of new (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane derivatives with improved properties. Another area of interest is the use of (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane as a cryoprotectant for stem cells and other cell types. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can also be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane is a unique compound that has been widely used in scientific research. It has many advantages for lab experiments, including its stability, volatility, and ability to penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has many potential applications in the development of new drugs and therapies, as well as in cryopreservation and other areas of research.
合成方法
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethyl-2-butene with paraformaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (4R,5R)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane and (4S,5S)-(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane, which can be separated using chiral chromatography.
科学研究应用
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been widely used in scientific research due to its unique properties. It is a highly stable and volatile compound that can easily penetrate cell membranes. (4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane has been used as a solvent for various compounds, including proteins, peptides, and nucleic acids. It has also been used as a cryoprotectant for biological samples.
属性
CAS 编号 |
17226-66-3 |
|---|---|
产品名称 |
(4R,5R)-2,2,4,5-Tetramethyl-1,3-dioxolane |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChI 键 |
IWHKRVPYJLOGAW-PHDIDXHHSA-N |
手性 SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
规范 SMILES |
CC1C(OC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



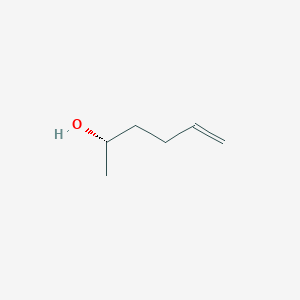
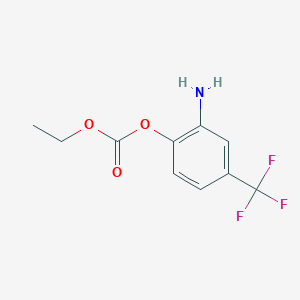
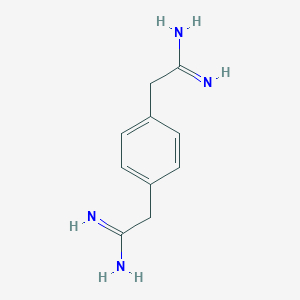

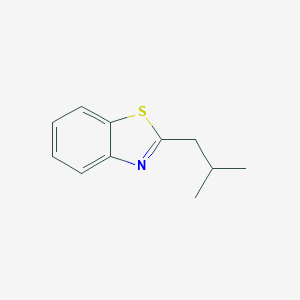
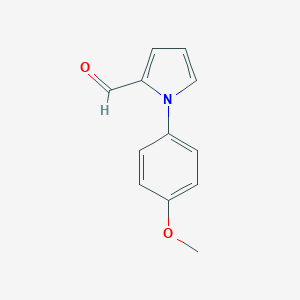
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
